molecular formula C16H12N2O3 B11994576 N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide

N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11994576
M. Wt: 280.28 g/mol
InChI Key: HYFQVGFGQQXGPH-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system attached to a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-aminobenzamide with benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide stands out due to its benzofuran ring system, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H12N2O3/c17-15(19)11-6-2-3-7-12(11)18-16(20)14-9-10-5-1-4-8-13(10)21-14/h1-9H,(H2,17,19)(H,18,20)

InChI Key

HYFQVGFGQQXGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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